molecular formula Cu B1218646 Copper, isotope of mass 64 CAS No. 13981-25-4

Copper, isotope of mass 64

Cat. No.: B1218646
CAS No.: 13981-25-4
M. Wt: 63.929764 g/mol
InChI Key: RYGMFSIKBFXOCR-IGMARMGPSA-N
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Description

Copper-64 is a radioisotope of copper with a half-life of approximately 12.7 hours. It emits both positrons and beta particles, making it useful for both diagnostic and therapeutic applications. Copper-64 is particularly valuable in positron emission tomography (PET) imaging and molecular radiotherapy due to its unique decay properties .

Preparation Methods

Copper-64 can be produced using several methods, primarily involving nuclear reactions. The most common methods include:

Chemical Reactions Analysis

Copper-64 undergoes various chemical reactions, including:

    Oxidation: Copper-64 can be oxidized to form copper(II) ions. For example, in the presence of sulfuric acid, copper-64 reacts to form copper(II) sulfate and hydrogen gas[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]

    Reduction: Copper-64 can be reduced by stronger reducing agents such as zinc, forming copper metal and zinc ions[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]

    Substitution: Copper-64 can undergo substitution reactions with halogens to form copper halides. For example, with chlorine gas, it forms copper(II) chloride[ Cu + Cl_2 \rightarrow CuCl_2 ]

Scientific Research Applications

Oncologic Imaging

Copper-64 is primarily utilized in oncologic imaging due to its efficacy in PET scans. The isotope's ability to form complexes with biomolecules allows for targeted imaging of tumors. Notable applications include:

  • Copper-64-labeled peptides : These are used for tumor receptor targeting, enhancing the specificity of imaging techniques .
  • Copper-64-labeled monoclonal antibodies : These agents target specific tumor antigens, providing detailed images of cancerous growths .
  • Nanoparticles : Copper-64 can be conjugated to nanoparticles for enhanced tumor targeting and imaging capabilities .

Theranostic Applications

The dual capability of Copper-64 for both diagnosis and therapy has led to its classification as a theranostic agent. This approach allows clinicians to tailor treatment based on specific imaging results. Key areas of research include:

  • Targeted radiotherapy : Utilizing the beta emissions from 64Cu^{64}\text{Cu} for localized treatment of tumors while simultaneously providing diagnostic imaging .
  • Clinical trials : Ongoing studies are evaluating the effectiveness of 64Cu^{64}\text{Cu}-ATSM (a hypoxia imaging agent) in various cancers, with promising results leading to FDA approval for investigational use .

Biological Potential

Research has demonstrated that Copper-64 complexes exhibit a range of biological activities, including:

  • Anticancer properties : Studies have shown that certain copper complexes can induce cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells .
  • Antimicrobial effects : Copper complexes have been explored for their potential as antimicrobial agents, showcasing their versatility in medical applications .
  • Enzyme inhibition : Some copper-based compounds have been identified as effective enzyme inhibitors, contributing to their therapeutic potential .

Production Techniques

The production of Copper-64 is critical for its application in medical settings. Traditional methods involve cyclotron production; however, innovative techniques such as laser-driven proton accelerators are being researched to enhance production efficiency and reduce costs . These advancements could lead to more accessible radiopharmaceuticals for clinical use.

Case Studies

  • Clinical Application of 64Cu^{64}\text{Cu}-ATSM :
    • A multicenter trial was initiated to validate the utility of 64Cu^{64}\text{Cu}-ATSM in detecting hypoxic tumors. Initial results indicated a high correlation between imaging findings and tumor response to therapy, suggesting improved patient outcomes through personalized treatment approaches .
  • Targeted Therapy in Prostate Cancer :
    • Research involving 64Cu^{64}\text{Cu}-labeled agents demonstrated significant tumor uptake in prostate cancer models, leading to effective therapeutic outcomes while minimizing damage to surrounding healthy tissues .

Mechanism of Action

Copper-64 exerts its effects primarily through its radioactive decay. In PET imaging, the positrons emitted by Copper-64 interact with electrons in the body, producing gamma rays that are detected by the PET scanner. This allows for high-resolution imaging of biological processes .

In radiotherapy, the beta particles emitted by Copper-64 cause damage to the DNA of cancer cells, leading to cell death. The specific targeting of Copper-64 to cancer cells is achieved by attaching it to molecules that bind to receptors overexpressed on the surface of these cells .

Comparison with Similar Compounds

Copper-64 is often compared with other radioisotopes used in medical imaging and therapy, such as:

    Fluorine-18: Fluorine-18 is another positron-emitting isotope used in PET imaging.

    Gallium-68: Gallium-68 is used in PET imaging for similar applications as Copper-64.

    Copper-67: Copper-67 is a beta and gamma-emitting isotope used in radiotherapy.

Copper-64’s unique combination of positron and beta emissions, along with its suitable half-life, makes it a versatile and valuable isotope in both diagnostic and therapeutic applications.

Biological Activity

Copper-64 (64Cu^{64}\text{Cu}) is a cyclotron-produced radionuclide with significant applications in medical imaging and targeted therapy, particularly in oncology. Its unique decay properties and biological interactions make it a valuable tool in both diagnostics and therapeutics, often referred to as a theranostic agent. This article explores the biological activity of 64Cu^{64}\text{Cu}, its mechanisms of action, and its clinical implications.

Copper-64 has a half-life of approximately 12.7 hours, decaying through positron emission (17.5%17.5\%), beta emission (39%39\%), and electron capture (43.5%43.5\%). This decay profile allows for effective positron emission tomography (PET) imaging while also delivering therapeutic radiation to target tissues .

The isotopic form 64CuCl2^{64}\text{CuCl}_2 is particularly notable for its stability and ability to form complexes with various biomolecules, enhancing its uptake in cancerous tissues . The biological half-life varies depending on the specific compound and the biological environment, which can influence the distribution and clearance rates from the body.

Cellular Uptake

The uptake of 64Cu^{64}\text{Cu} into cells primarily occurs via the copper transporter 1 (CTR1), which facilitates its entry into both normal and malignant cells. Once inside, 64Cu^{64}\text{Cu} can localize in various organelles, including mitochondria and the nucleus, where it can interact with DNA . Notably, tumor cells exhibit a distinct behavior; 64Cu^{64}\text{Cu} tends to accumulate in their nuclei more than in normal cells, which may enhance its therapeutic effects while minimizing toxicity to healthy tissues .

Therapeutic Effects

The radiotherapeutic potential of 64Cu^{64}\text{Cu} arises from its ability to induce DNA damage in cancer cells through localized radiation exposure. Studies have demonstrated that 64CuCl2^{64}\text{CuCl}_2 can effectively target malignant tissues, leading to cell death while sparing adjacent healthy cells . This selective targeting is particularly beneficial in treating cancers such as prostate cancer, where 64Cu^{64}\text{Cu} has shown promising results in preclinical models .

Imaging

The primary clinical application of 64Cu^{64}\text{Cu} is in PET imaging. Its favorable decay characteristics allow for high-resolution imaging of tumors. For instance, studies have indicated that 64Cu^{64}\text{Cu} can be utilized to monitor tumor progression and response to therapy by tracking changes in uptake over time .

Radiotherapy

In addition to imaging, 64Cu^{64}\text{Cu} is being investigated as a radiotherapeutic agent. Its ability to deliver targeted radiation makes it suitable for use in conjunction with other therapies or as a standalone treatment for certain types of cancer. Clinical trials are ongoing to assess its efficacy and safety in various cancer types .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 64Cu^{64}\text{Cu} in different contexts:

  • Prostate Cancer : A study demonstrated that prostate cancer cell lines showed varying uptake levels of 64CuCl2^{64}\text{CuCl}_2, with hormone-sensitive lines exhibiting higher uptake compared to castration-resistant lines .
  • Breast Cancer : In vivo studies using xenograft models have shown that antibodies labeled with 64CuCl2^{64}\text{CuCl}_2 successfully targeted EphB4 expression in breast cancer, indicating potential for personalized therapy approaches .
  • Biodistribution Studies : Research has shown that after administration, 64Cu^{64}\text{Cu} exhibits rapid clearance from the bloodstream with significant accumulation in the liver, which is crucial for understanding dosimetry and optimizing therapeutic protocols .

Data Tables

PropertyValue
Half-life12.7 hours
Positron emission17.5%
Beta emission39%
Electron capture43.5%
Maximum beta energy0.66 MeV
Clinical ApplicationDescription
PET ImagingHigh-resolution imaging of tumors
Targeted RadiotherapyLocalized radiation delivery to malignant cells

Q & A

Basic Research Questions

Q. How is the natural abundance of copper isotopes calculated, and why does the average atomic mass differ from individual isotope masses?

The natural abundance of copper isotopes (e.g., 63Cu^{63}\text{Cu} and 65Cu^{65}\text{Cu}) is determined using weighted average calculations. Let xx represent the fractional abundance of 63Cu^{63}\text{Cu} (mass = 62.93 amu) and 1x1-x for 65Cu^{65}\text{Cu} (mass = 64.93 amu). The equation 63.55=62.93x+64.93(1x)63.55 = 62.93x + 64.93(1-x) yields x0.6917x \approx 0.6917 (69.17% 63Cu^{63}\text{Cu}) and 1x0.30831-x \approx 0.3083 (30.83% 65Cu^{65}\text{Cu}). This accounts for copper’s atomic mass of 63.55 amu, which is closer to 63Cu^{63}\text{Cu} due to its higher abundance .

Q. What analytical methods are used to determine copper isotope ratios in geological samples?

Isotope ratio mass spectrometry (IRMS) and multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) are standard. These techniques measure deviations in 65Cu^{65}\text{Cu}/63Cu^{63}\text{Cu} ratios relative to certified reference materials (e.g., ERM-AE633). Precision reaches ±0.05‰ (2σ), enabling applications in ore provenance and environmental studies .

Advanced Research Questions

Q. How can copper isotope fractionation during prehistoric smelting inform archaeometallurgical studies?

Experimental smelting of sulfide ores (e.g., from Bronze Age sites) reveals isotopic fractionation patterns. For example, matte and slag phases exhibit Δ65Cu\Delta^{65}\text{Cu} offsets of up to 2‰ due to redox-driven partitioning. MC-ICP-MS analysis of 98 samples showed that copper metal retains near-primary isotopic signatures, aiding provenance reconstruction. This requires controlled lab conditions (e.g., 1200°C furnace, argon atmosphere) and phase-specific sampling .

Q. What challenges arise in using 64Cu^{64}\text{Cu}64Cu-labeled peptides for PET imaging of CXCR4 in cancer?

64Cu^{64}\text{Cu}-T140-2D, a peptide antagonist, binds CXCR4 with high specificity but faces biodistribution issues. Despite a radiochemical yield of 86 ± 3%, hepatic and renal uptake limits tumor-to-background ratios. Methodological solutions include using low-specific-activity formulations (0.28–0.30 mCi/µg) to reduce nonspecific binding and modifying chelators (e.g., cross-bridged DOTA) for improved in vivo stability .

Q. How do copper isotopes elucidate the thermal history of porphyry deposits in tectonic studies?

Thermochronology combines 65Cu^{65}\text{Cu}/63Cu^{63}\text{Cu} ratios with closure temperatures (e.g., ~300°C for chalcopyrite) to model ore body cooling rates. For example, samples from the Mitterberg region (Austria) showed isotopic shifts correlating with uplift stages, dated via 40Ar^{40}\text{Ar}/39Ar^{39}\text{Ar}. This links isotopic data to tectonic events, with analytical uncertainties <0.1‰ .

Q. Why do discrepancies occur in copper isotope data between archaeological artifacts and ore databases?

Lead isotope mixing models (e.g., for Lapithos artifacts) sometimes conflict with ore signatures due to anthropogenic fractionation during smelting or alloying. Resolving this requires integrating Δ65Cu\Delta^{65}\text{Cu} values with trace-element ratios (e.g., As/Sb) and XRD phase analysis to identify post-depositional alterations .

Q. Methodological Resources

  • Isotopic Standards : ERM-AE633 (Cu) and IRMM-3702 (Zn) ensure data comparability .
  • Software : R scripts (e.g., for time-temperature plots in smelting experiments) and Mathematica’s IsotopeData function model decay chains (e.g., 64Cu^{64}\text{Cu}64Ni^{64}\text{Ni}/64Zn^{64}\text{Zn}) .
  • Instrumentation : High-resolution sector-field ICP-MS for low-abundance isotope detection (e.g., 66Cu^{66}\text{Cu} in tracer studies) .

Properties

CAS No.

13981-25-4

Molecular Formula

Cu

Molecular Weight

63.929764 g/mol

IUPAC Name

copper-64

InChI

InChI=1S/Cu/i1+0

InChI Key

RYGMFSIKBFXOCR-IGMARMGPSA-N

SMILES

[Cu]

Isomeric SMILES

[64Cu]

Canonical SMILES

[Cu]

Synonyms

64Cu radioisotope
Copper-64
Cu-64 radioisotope

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
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Synthesis routes and methods II

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
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Synthesis routes and methods III

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
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polyimide
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Synthesis routes and methods IV

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
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1,3,5-triaminobenzene
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3,5-diaminochlorobenzene
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copper

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